molecular formula C9H12BrN B2810986 3-(bromomethyl)-N,N-dimethylaniline CAS No. 734506-61-7

3-(bromomethyl)-N,N-dimethylaniline

Cat. No.: B2810986
CAS No.: 734506-61-7
M. Wt: 214.106
InChI Key: PCHZZAYPXZNJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(bromomethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with a bromomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N,N-dimethylaniline typically involves the bromination of N,N-dimethylbenzenamine. One common method is the reaction of N,N-dimethylbenzenamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include demethylated amines and other reduced forms.

Scientific Research Applications

3-(bromomethyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzenamine: Lacks the bromomethyl group, resulting in different reactivity and applications.

    3-(Chloromethyl)-N,N-dimethylbenzenamine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.

    3-(Methyl)-N,N-dimethylbenzenamine: Lacks the halogen substituent, resulting in different reactivity and applications.

Uniqueness

3-(bromomethyl)-N,N-dimethylaniline is unique due to the presence of the bromomethyl group, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(bromomethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHZZAYPXZNJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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